![molecular formula C19H16N4O B13855564 2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline](/img/structure/B13855564.png)
2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: This can be achieved by cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a methoxyphenyl group is introduced to the quinazoline core.
Attachment of the Methylimidazolyl Group: This can be done through nucleophilic substitution reactions where a methylimidazole derivative reacts with the quinazoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline is an organic compound with a molecular formula of C19H16N4O and a molecular weight of 316.4 g/mol. It belongs to the quinazoline family, featuring a structure characterized by fused benzene and pyrimidine rings, along with methoxyphenyl and methylimidazolyl functional groups that contribute to its chemical properties and biological activities.
Scientific Research Applications
this compound is a bioactive scaffold with applications in chemistry, biology, medicine, and industry .
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology Its unique structure makes it suitable as a biochemical probe.
- Medicine It is explored for potential therapeutic uses, such as anticancer and antimicrobial treatments.
- Industry It is used to develop new materials and as a catalyst in specific chemical reactions.
Anticancer Agent
this compound has been investigated as a potential anticancer agent because it can inhibit specific kinases involved in cell signaling pathways. Many quinazoline derivatives are being developed as anticancer agents . Quinazolines have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazoline: Lacks the methoxy and imidazolyl groups, making it less versatile.
4-Methoxyquinazoline: Similar but lacks the imidazolyl group, affecting its reactivity and applications.
6-Methylquinazoline: Lacks the methoxyphenyl group, altering its chemical properties.
Uniqueness
2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline is unique due to the presence of both the methoxyphenyl and methylimidazolyl groups. These functional groups confer distinct chemical properties, making it a valuable compound for various applications in research and industry.
Biological Activity
2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline is a synthetic compound belonging to the quinazoline family, characterized by its unique structure that combines a methoxyphenyl group and a methylimidazolyl moiety. This compound has garnered attention for its potential biological activities, particularly in oncology and microbiology. The molecular formula is C19H16N4O with a molecular weight of 316.4 g/mol, which influences its interactions with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival. For instance, studies reveal its potential as an inhibitor of the epidermal growth factor receptor (EGFR), a common target in cancer therapy due to its role in tumor growth and metastasis .
Table 1: Anticancer Activity Overview
Study | Cell Line | Mechanism of Action | IC50 Value |
---|---|---|---|
Various | EGFR Inhibition | Nanomolar range | |
DU145 | Kinase Inhibition | Significant activity | |
MGC-803 | Antiproliferative | Low nanomolar GI50 |
Antimicrobial Activity
In addition to its anticancer properties, this quinazoline derivative has demonstrated antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial targets, leading to inhibition of growth and replication. Studies have shown that it possesses superior antibacterial effects compared to antifungal activities, making it a candidate for further exploration in therapeutic applications against bacterial infections .
Table 2: Antimicrobial Activity Assessment
Microorganism | Activity Type | Result |
---|---|---|
Staphylococcus aureus | Antibacterial | Effective inhibition |
Escherichia coli | Antibacterial | Moderate inhibition |
Candida albicans | Antifungal | Limited effectiveness |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. It may interact with specific receptors or kinases, altering their function and leading to downstream effects that inhibit tumor growth or microbial proliferation. Understanding these interactions is essential for elucidating the compound's therapeutic potential.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Antitumor Efficacy : A study involving multiple cancer cell lines demonstrated that the compound significantly reduced cell viability through apoptosis induction, highlighting its potential as a chemotherapeutic agent .
- Antibacterial Screening : In vitro assays revealed that the compound effectively inhibited the growth of Gram-positive bacteria, suggesting its utility in treating infections caused by resistant strains .
Properties
Molecular Formula |
C19H16N4O |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline |
InChI |
InChI=1S/C19H16N4O/c1-13-11-23(12-21-13)16-5-8-18-15(9-16)10-20-19(22-18)14-3-6-17(24-2)7-4-14/h3-12H,1-2H3 |
InChI Key |
XESHGPGCMOLWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.